molecular formula C11H11ClN2O B11885822 (S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one

(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one

Cat. No.: B11885822
M. Wt: 222.67 g/mol
InChI Key: PDHONWBJNNMNLJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one is a complex organic compound with a unique structure that includes a chloro-substituted tetrahydropyrroloquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted tetrahydropyrroloquinoxalines and related heterocyclic compounds.

Uniqueness

What sets (S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one apart is its specific stereochemistry and the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific investigations and applications.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

(3aS)-8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C11H11ClN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15)/t9-/m0/s1

InChI Key

PDHONWBJNNMNLJ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H]2C(=O)NC3=C(N2C1)C=C(C=C3)Cl

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.